5-phenyl-4,17-dithia-2,8-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,5,11(16)-tetraen-9-one
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Overview
Description
5-phenyl-4,17-dithia-2,8-diazatetracyclo[87003,8011,16]heptadeca-1(10),2,5,11(16)-tetraen-9-one is a complex organic compound known for its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-4,17-dithia-2,8-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,5,11(16)-tetraen-9-one typically involves multi-step reactions. These reactions often start with simpler precursors such as Tetrahydro-1H-benzo[b]azonin-2,7-dione. The process includes several key steps:
Formation of the core structure: This involves cyclization reactions to form the tetracyclic core.
Functionalization: Introduction of phenyl and other functional groups to the core structure.
Purification: The final product is purified using techniques such as column chromatography to achieve high purity levels.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its primary use in research. similar compounds are often produced using scalable synthetic routes that involve batch or continuous flow processes. These methods ensure consistent quality and yield, which are crucial for research applications.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-4,17-dithia-2,8-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,5,11(16)-tetraen-9-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-phenyl-4,17-dithia-2,8-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,5,11(16)-tetraen-9-one has several scientific research applications:
Chemistry: Used in the synthesis of new ring systems and derivatives for material science and pharmaceutical chemistry.
Medicine: Research into its pharmacological potential, including chiral resolution studies to develop optically active drugs.
Industry: Exploration of its use in creating new materials with unique properties.
Mechanism of Action
The mechanism of action for 5-phenyl-4,17-dithia-2,8-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,5,11(16)-tetraen-9-one involves its interaction with molecular targets such as enzymes and proteins. The compound’s tetracyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies are required to fully understand the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 12,14-dimethyl-5-phenyl-7,17-dithia-3,4,9,15-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),4,8,11(16),12,14-hexaen-2-one .
- 2,9-diphenyl-17[lambda]6-thiatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octa-ene-17,17-dione .
Uniqueness
5-phenyl-4,17-dithia-2,8-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,5,11(16)-tetraen-9-one is unique due to its specific arrangement of sulfur and nitrogen atoms within the tetracyclic structure. This configuration provides distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
5-phenyl-4,17-dithia-2,8-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,5,11(16)-tetraen-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS2/c22-18-16-13-8-4-5-9-15(13)23-17(16)20-19-21(18)11-10-14(24-19)12-6-2-1-3-7-12/h1-3,6-7,10H,4-5,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPJOVGTPLAPLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C4N(C3=O)CC=C(S4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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